molecular formula C10H16F2N2O B2961149 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856083-74-3

1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2961149
CAS No.: 1856083-74-3
M. Wt: 218.248
InChI Key: YCQWCTNDACNZGS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an isobutoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl and isobutoxymethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the lipophilicity and binding affinity of the compound, while the isobutoxymethyl group can influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole

Uniqueness: 1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of both the difluoroethyl and isobutoxymethyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of these groups can enhance the compound’s stability, lipophilicity, and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-8(2)6-15-7-9-3-4-14(13-9)5-10(11)12/h3-4,8,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQWCTNDACNZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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